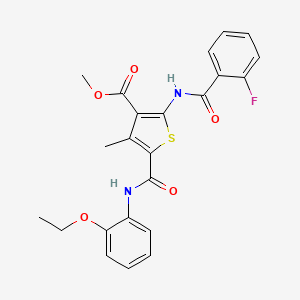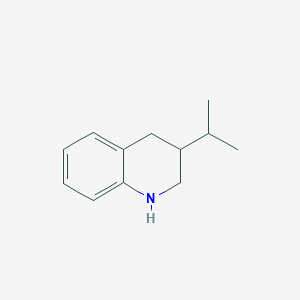
ZnTPTBP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a metalloporphyrin compound that has garnered significant attention in the field of photochemistry and materials science. This compound is a derivative of zinc tetraphenylporphyrin (ZnTPP), modified to enhance its photophysical properties. This compound is known for its strong absorption in the visible spectrum, making it a valuable candidate for applications in photo-controlled polymerization and dye-sensitized solar cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetraphenyl tetrabenzoporphyrin typically involves the modification of zinc tetraphenylporphyrin. The process begins with the preparation of zinc tetraphenylporphyrin, which is synthesized by reacting pyrrole with benzaldehyde in the presence of a zinc salt, such as zinc acetate. The resulting zinc tetraphenylporphyrin is then subjected to a series of reactions to introduce benzo moieties on each of the pyrrole rings. This modification is achieved through a series of cyclization reactions, often involving reagents like benzaldehyde and strong acids or bases to facilitate the formation of the tetrabenzoporphyrin structure .
Industrial Production Methods
Industrial production of zinc tetraphenyl tetrabenzoporphyrin follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Zinc tetraphenyl tetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: ZnTPTBP can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, impacting its absorption and emission characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of this compound, while substitution reactions can produce a variety of functionalized derivatives with tailored properties.
科学的研究の応用
Zinc tetraphenyl tetrabenzoporphyrin has a wide range of applications in scientific research:
Biology: The compound’s strong absorption in the visible spectrum makes it useful in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species to kill cancer cells.
Medicine: this compound is explored for its potential in imaging and diagnostic applications due to its fluorescence properties.
作用機序
The mechanism by which zinc tetraphenyl tetrabenzoporphyrin exerts its effects involves its ability to absorb light and transfer energy or electrons. Upon light absorption, ZnTPTBP undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer to nearby molecules or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the initiation of polymerization in photo-controlled polymerization .
類似化合物との比較
Zinc tetraphenyl tetrabenzoporphyrin is unique compared to other similar compounds due to its enhanced photophysical properties. Some similar compounds include:
Zinc tetraphenylporphyrin (ZnTPP): The parent compound of ZnTPTBP, known for its use in photochemistry but with lower absorption intensity in the visible spectrum.
Zinc phthalocyanine: Another metalloporphyrin with strong absorption properties, but with different electronic and structural characteristics.
Zinc tetrabenzoporphyrin (ZnTBP): Similar to this compound but without the additional phenyl groups, resulting in different absorption and emission properties.
This compound stands out due to its pronounced hyperchromic and bathochromic effects, which enhance its absorption in the visible spectrum, making it more efficient for applications requiring strong light absorption .
特性
分子式 |
C60H38N4Zn |
|---|---|
分子量 |
880.3 g/mol |
IUPAC名 |
2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc |
InChI |
InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H; |
InChIキー |
KDMMGWQCJFPTBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


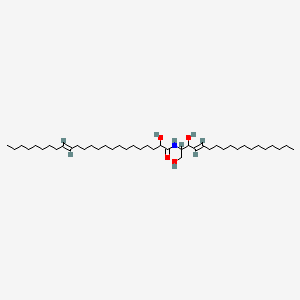

![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

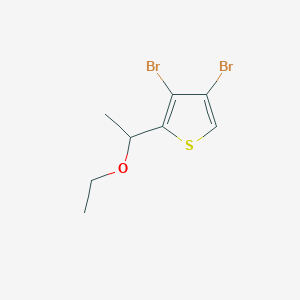

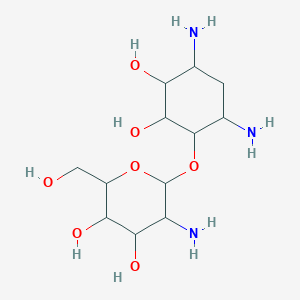
![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
